molecular formula C12H16N4O B12914112 (3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol CAS No. 832102-77-9

(3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol

Katalognummer: B12914112
CAS-Nummer: 832102-77-9
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: STFCEHQRFPIJQR-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol is a complex organic compound that features a benzimidazole ring fused with a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common approach might include:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving an appropriate precursor.

    Functional Group Modifications: The final steps often involve introducing the amino and hydroxyl groups through selective functional group transformations.

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the benzimidazole ring or the pyrrolidine ring, leading to various reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or hydroxyl groups, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology

In biological research, this compound might be explored for its potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.

Industry

In the industrial sector, the compound might find applications in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of (3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S)-1-(6-Amino-1H-benzimidazol-2-yl)pyrrolidin-3-ol: Lacks the methyl group, which might affect its chemical reactivity and biological activity.

    (3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-ol: The position of the hydroxyl group is different, potentially altering its properties.

Uniqueness

The presence of both the benzimidazole and pyrrolidine rings, along with the specific functional groups, makes (3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol unique

Eigenschaften

CAS-Nummer

832102-77-9

Molekularformel

C12H16N4O

Molekulargewicht

232.28 g/mol

IUPAC-Name

(3S)-1-(6-amino-1-methylbenzimidazol-2-yl)pyrrolidin-3-ol

InChI

InChI=1S/C12H16N4O/c1-15-11-6-8(13)2-3-10(11)14-12(15)16-5-4-9(17)7-16/h2-3,6,9,17H,4-5,7,13H2,1H3/t9-/m0/s1

InChI-Schlüssel

STFCEHQRFPIJQR-VIFPVBQESA-N

Isomerische SMILES

CN1C2=C(C=CC(=C2)N)N=C1N3CC[C@@H](C3)O

Kanonische SMILES

CN1C2=C(C=CC(=C2)N)N=C1N3CCC(C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.